2-Acetamido-N-acetylglutamic acid 2-Acetamido-N-acetylglutamic acid
Brand Name: Vulcanchem
CAS No.: 159389-79-4
VCID: VC0122150
InChI: InChI=1S/C9H14N2O6/c1-5(12)10-9(8(16)17,11-6(2)13)4-3-7(14)15/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)
SMILES: CC(=O)NC(CCC(=O)O)(C(=O)O)NC(=O)C
Molecular Formula: C9H14N2O6
Molecular Weight: 246.219

2-Acetamido-N-acetylglutamic acid

CAS No.: 159389-79-4

Cat. No.: VC0122150

Molecular Formula: C9H14N2O6

Molecular Weight: 246.219

* For research use only. Not for human or veterinary use.

2-Acetamido-N-acetylglutamic acid - 159389-79-4

Specification

CAS No. 159389-79-4
Molecular Formula C9H14N2O6
Molecular Weight 246.219
IUPAC Name 2,2-diacetamidopentanedioic acid
Standard InChI InChI=1S/C9H14N2O6/c1-5(12)10-9(8(16)17,11-6(2)13)4-3-7(14)15/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)
Standard InChI Key VURQPINTLYPBBA-UHFFFAOYSA-N
SMILES CC(=O)NC(CCC(=O)O)(C(=O)O)NC(=O)C

Introduction

Chemical Properties and Identification

Chemical Structure and Nomenclature

N-Acetylglutamic acid (also known as N-acetylglutamate or 2-Acetamidopentanedioic acid) has the chemical formula C7H11NO5 . It is an acetylated form of glutamic acid, with the acetyl group attached to the amino group. The systematic IUPAC name is 2-Acetamidopentanedioic acid .

Molecular Identifiers

The molecular properties and identifiers of N-Acetylglutamic acid are summarized in the following table:

PropertyValue
FormulaC7H11NO5
Systematic Name2-Acetamidopentanedioic acid
CAS Number5817083
InChIInChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
InChI KeyRFMMMVDNIPUKGG-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC(CCC(=O)O)C(=O)O
ClassEndogenous Metabolites

Table 1. Molecular identifiers and chemical properties of N-Acetylglutamic acid

Biological Function and Significance

Role in Metabolic Pathways

N-Acetylglutamic acid serves as a crucial intermediate in several important biochemical pathways. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . More significantly, in vertebrates, it functions as a regulator in the urea cycle, which is responsible for converting toxic ammonia to urea for excretion from the body .

Enzymatic Production and Metabolism

N-Acetylglutamic acid is biosynthesized through two main pathways:

  • From glutamate and acetylornithine by the enzyme ornithine acetyltransferase (OAT)

  • From glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS)

The reverse reaction, which involves the hydrolysis of the acetyl group, is catalyzed by a specific hydrolase enzyme .

N-acetylglutamate Synthase (NAGS)

Structural Characteristics

NAGS is a critical enzyme in the production of N-Acetylglutamic acid. Crystallographic studies have revealed important structural features of this enzyme:

  • The monomer consists of two separately folded domains:

    • An amino acid kinase (AAK) domain

    • An N-acetyltransferase (NAT) domain

    • These domains are connected through a 10-Å linker

  • NAGS from Neisseria gonorrhoeae assembles into a hexameric ring structure:

    • Consists of a trimer of dimers with 32-point symmetry

    • Has inner and outer ring diameters of 20 and 100Å, respectively

    • Has a height of 110Å

  • The catalytic sites are located within the NAT domains

Binding Mechanisms

The binding of substrates to NAGS involves specific amino acid residues and interactions:

  • N-acetylglutamate is anchored in the active site by three residues: Arg316, Arg425, and Ser427

  • This positioning allows for:

    • Hydrogen bond interactions to the main chain nitrogen atoms of Cys356 and Leu314

    • Hydrophobic interactions to the side chains of Leu313 and Leu314

  • The binding mode of acetyl-CoA and CoA is similar to that observed in other NAT family proteins

N-acetylglutamate Synthase Deficiency

Clinical Presentation and Epidemiology

N-acetylglutamate synthase deficiency (NAGSD) is a rare urea cycle disorder that has significant clinical implications. The disorder was first described in 1981 in a male baby, with suspected occurrence in two of his siblings who had died in the neonatal period .

The clinical manifestations of NAGSD include:

  • Hyperammonemia (elevated blood ammonia levels)

  • Neurological sequelae

  • Intellectual disability

Disease manifestations typically occur either:

  • Within the first days of life (early onset: 28 days or fewer)

  • After the neonatal period (late onset: more than 28 days)

Diagnostic Approaches and Management

The neurologic outcome in NAGSD patients depends on several factors:

  • Intrinsic disease severity, reflected by:

    • Onset type

    • Initial peak plasma ammonium concentration during first metabolic decompensation

Therapeutic approaches for NAGSD include:

  • Acute management protocols for hyperammonemic episodes

  • Long-term management strategies

  • Administration of N-carbamylglutamate as replacement therapy

Research Networks and Initiatives

International networks have been established to better understand and manage rare metabolic diseases like NAGSD:

  • Urea Cycle Disorders Consortium (UCDC), established in 2006

  • European Registry and Network for Intoxication Type Metabolic Diseases (E-IMD), established in 2011

  • Japanese Urea Cycle Disorders Consortium (JUCDC), established in 2012

These networks aim to:

  • More completely describe the natural history of urea cycle disorders

  • Determine if the natural disease course can be favorably modulated by diagnostic and therapeutic interventions

  • Collect systematic data to improve clinical knowledge

  • Develop guidelines for management

  • Provide patients and professionals with reliable data on disease manifestation, complications, and long-term outcomes

Related Compounds and Derivatives

Aceglutamide

Aceglutamide (brand name Neuramina), or aceglutamide aluminium (brand name Glumal), also known as acetylglutamine, is a related compound with different therapeutic applications .

Aceglutamide is:

  • An acetylated form of the amino acid L-glutamine

  • A precursor of glutamate in the body and brain

  • A prodrug to glutamine with improved potency and stability

Therapeutic applications include:

  • Use as a psychostimulant and nootropic (aceglutamide)

  • Treatment of ulcers (aceglutamide aluminium)

  • Liquid-stable source of glutamine to prevent damage from protein energy malnutrition

  • Neuroprotective agent, as demonstrated in animal models of cerebral ischemia

Carglumic Acid

Carglumic acid has been developed as a replacement therapy for N-acetylglutamate synthase deficiency:

  • It was the first drug used for replacement therapy in NAGS deficiency

  • Data from 2003 showed beneficial effects on growth and psychomotor development

  • By 2007, approximately 20 patients treated with carglumic acid for at least 5 years were all still alive

  • Normal development was observed when treatment was initiated before complications occurred

  • No serious adverse effects have been reported

  • Treatment must continue for life but represents a major advance for patients with NAGS deficiency

Discovery and Historical Context

N-Acetylglutamic acid was first isolated as an extracellular metabolite from the prokaryote Rhizobium trifolii . Its characterization involved multiple structure determination techniques:

  • Proton nuclear magnetic resonance (1H NMR) spectroscopy

  • Fourier-transform infrared spectroscopy

  • Gas chromatography-mass spectrometry

In Rhizobium, the extracellular accumulation of N-acetylglutamic acid is linked to metabolism involving nod factor genes on a symbiotic plasmid. When these nod factors undergo mutations, the production of N-acetylglutamic acid is reduced .

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